molecular formula C6H11NS B15239590 3-Cyclopropylpropanethioamide

3-Cyclopropylpropanethioamide

Cat. No.: B15239590
M. Wt: 129.23 g/mol
InChI Key: CIAHMNZSJHEGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylpropanethioamide is an organic compound with the molecular formula C₆H₁₁NS. It features a cyclopropyl group attached to a propanethioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpropanethioamide typically involves the reaction of cyclopropylmethylamine with carbon disulfide, followed by the addition of a suitable electrophile. One common method includes the use of sulfuration agents to introduce the thioamide functionality .

Industrial Production Methods: Industrial production of thioamides, including this compound, often employs scalable and practical methods. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylpropanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-Cyclopropylpropanethioamide has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with enhanced biological activity.

    Industry: It finds applications in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Cyclopropylpropanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group contributes to the compound’s stability and reactivity, influencing its overall biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropylpropanethioamide is unique due to the combination of the cyclopropyl and thioamide groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

3-cyclopropylpropanethioamide

InChI

InChI=1S/C6H11NS/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H2,7,8)

InChI Key

CIAHMNZSJHEGMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(=S)N

Origin of Product

United States

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